2-(1-Aminoethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminoethyl)pyridin-3-amine: is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridine ring substituted with an aminoethyl group at the 2-position and an amine group at the 3-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds such as y-27632, an inhibitor of rho-associated protein kinase, have been shown to interact with targets like camp-dependent protein kinase catalytic subunit alpha and rho-associated protein kinases .
Mode of Action
For instance, Y-27632 inhibits calcium sensitization to affect smooth muscle relaxation .
Biochemical Pathways
For example, Y-27632, affects the Rho-associated protein kinase pathway .
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyridine derivative.
Cellular Effects
Pyridine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)pyridin-3-amine typically involves the reduction of 2-(cyanomethyl)pyridine. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in an ether solvent, such as diethyl ether, at room temperature. The mixture of 2-(cyanomethyl)pyridine and aluminum chloride (AlCl3) is stirred, and the sodium borohydride solution is added dropwise. The reaction mixture is then stirred for several hours, followed by solvent removal and extraction with hot isopropyl ether to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative reducing agents and solvents may be employed to improve safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminoethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Further reduction can lead to the formation of more reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-(1-Aminoethyl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pyridine-based ligands and catalysts used in organic synthesis .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of molecules that can interact with biological targets such as enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its role in the development of new therapeutic agents for various diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials .
Comparison with Similar Compounds
2-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group at the 2-position.
3-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group at the 3-position.
4-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group at the 4-position.
Uniqueness: 2-(1-Aminoethyl)pyridin-3-amine is unique due to the specific positioning of the aminoethyl and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives .
Properties
IUPAC Name |
2-(1-aminoethyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBZAPCQLIYXQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.